
Protium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protium is a term used to refer to the non-deuterated form of a compound, where hydrogen atoms are in their most common isotope form, this compound (¹H). This term is often used in contrast to deuterio, which refers to the deuterated form of a compound, where hydrogen atoms are replaced with deuterium (²H). This compound compounds are widely used in various fields of chemistry and biology due to their natural abundance and typical chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of protio compounds often involves standard organic synthesis techniques. For example, the preparation of protio derivatives of tetracyanoquinodimethane and tetrathiofulvalene involves a series of reactions starting from 1,3-dithiolium hydrogen sulfate. The reaction sequence includes deprotonation, hydrolysis, and purification steps to yield the final protio compound .
Industrial Production Methods: In industrial settings, protio compounds are typically produced using large-scale organic synthesis methods. These methods often involve the use of high-purity starting materials and controlled reaction conditions to ensure the production of high-quality protio compounds. The purification processes may include recrystallization, distillation, and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Protium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the chemical structure of the protio compound or to synthesize new compounds.
Common Reagents and Conditions: Common reagents used in the reactions of protio compounds include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of protio compounds depend on the specific reaction and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Protium compounds have a wide range of applications in scientific research. In chemistry, they are used as starting materials for the synthesis of more complex molecules. In biology, protio compounds are used in studies of metabolic pathways and enzyme mechanisms. In medicine, they are used in the development of pharmaceuticals and diagnostic agents. In industry, protio compounds are used in the production of polymers, coatings, and other materials .
Mécanisme D'action
The mechanism of action of protio compounds depends on their specific chemical structure and the context in which they are usedThese interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Protium compounds can be compared with their deuterated counterparts, deuterio compounds. Deuterio compounds contain deuterium atoms instead of this compound atoms, which can lead to differences in their chemical and physical properties. For example, deuterio compounds often have higher stability and different reaction kinetics compared to protio compounds. This makes deuterio compounds useful in studies of reaction mechanisms and metabolic pathways .
List of Similar Compounds:- Deuterio compounds
- Tritio compounds (containing tritium, ³H)
- Isotopically labeled compounds (containing other isotopes of elements)
This compound compounds are unique in their natural abundance and typical chemical behavior, making them essential tools in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
H2 |
|---|---|
Poids moléculaire |
2.0158 g/mol |
Nom IUPAC |
protium monohydride |
InChI |
InChI=1S/H2/h1H/i1+0 |
Clé InChI |
UFHFLCQGNIYNRP-IGMARMGPSA-N |
SMILES |
[HH] |
SMILES isomérique |
[1HH] |
SMILES canonique |
[HH] |
Synonymes |
Hydrogen Hydrogen-1 Protium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



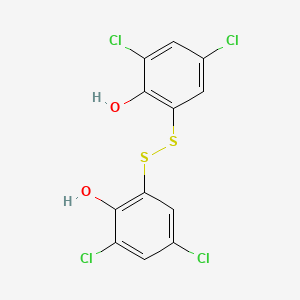
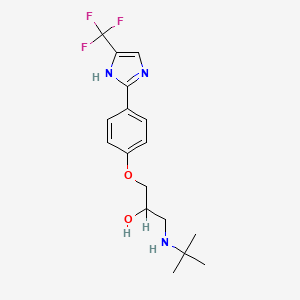
![propan-2-yl (2S)-2-[[(2S)-2-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1232421.png)
![8-bromo-6-ethyl-N-(2-oxolanylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1232422.png)
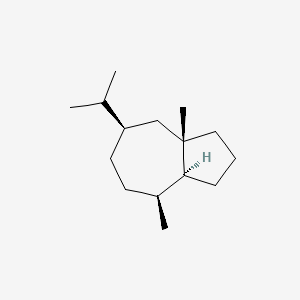
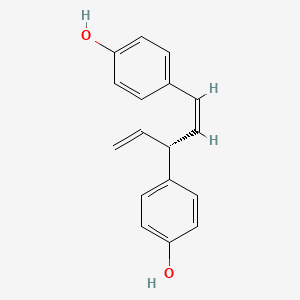





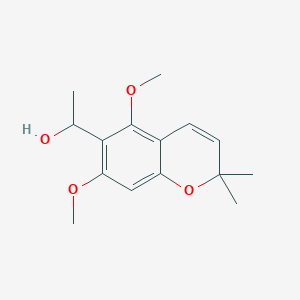
![2-bromo-N-(2-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B1232440.png)
